molecular formula C24H20FN3O4 B2719714 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 877808-61-2

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No. B2719714
M. Wt: 433.439
InChI Key: CUPXDNFHZWONLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for drug development, biochemistry, and molecular biology studies.

Scientific Research Applications

1. pH Sensitive Probes

The 2-aminophenol group, which is a component in the chemical structure , has been modified to yield a series of pH-sensitive probes. These probes are useful in physiological studies due to their sensitivity to pH changes and negligible affinity for other physiological ions. Fluorinated analogs of these compounds exhibit significant shifts in pH titration, making them valuable in biomedical research for monitoring cellular environments (Rhee, Levy, & London, 1995).

2. Spin Interaction in Metal Complexes

Pyrimidine-based compounds, similar to the one , have been studied for their interactions in zinc complexes. These studies are crucial for understanding the electronic and structural aspects of metal-ligand interactions, which have applications in fields like catalysis and material science. The spin interactions in these complexes are critical for understanding their magnetic properties (Orio et al., 2010).

3. Development of Kinase Inhibitors

Compounds structurally related to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol have been identified as potent and selective Met kinase inhibitors. These findings are significant in the development of targeted cancer therapies, as Met kinase is a critical component in tumor growth and metastasis. This research is foundational for developing new cancer treatments (Schroeder et al., 2009).

4. Antibacterial Agent Synthesis

The synthesis of pyrimidine derivatives, which are structurally similar to the compound , has been explored for developing antibacterial agents. This research is crucial for addressing the growing issue of antibiotic resistance and developing new therapeutic options (Stuart et al., 1983).

5. Development of Fluoroionophores

The study of fluoroionophores based on derivatives of aminophenol groups, which are part of the compound's structure, is significant for metal ion detection. These fluoroionophores can specifically chelate certain metal ions, making them valuable in environmental monitoring and biochemical studies (Hong et al., 2012).

6. Antifungal Agent Development

Pyrimidin-2-amine derivatives, structurally related to the compound, have been synthesized and tested for antifungal effects. This research is essential for developing new antifungal agents, particularly in addressing fungi that are resistant to current treatments (Jafar et al., 2017).

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-16-6-8-17(9-7-16)32-22-13-27-24(26)28-23(22)19-11-10-18(12-21(19)29)31-14-15-4-2-3-5-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPXDNFHZWONLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol

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